molecular formula C20H22F2N2O B6091843 (3,5-Difluorophenyl)-[3-(3,4-dimethylanilino)piperidin-1-yl]methanone

(3,5-Difluorophenyl)-[3-(3,4-dimethylanilino)piperidin-1-yl]methanone

Cat. No.: B6091843
M. Wt: 344.4 g/mol
InChI Key: MWOIKTNQSBQPPZ-UHFFFAOYSA-N
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Description

(3,5-Difluorophenyl)-[3-(3,4-dimethylanilino)piperidin-1-yl]methanone is a synthetic organic compound characterized by its unique chemical structure This compound features a piperidine ring substituted with a methanone group, which is further substituted with a 3,5-difluorophenyl group and a 3,4-dimethylanilino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Difluorophenyl)-[3-(3,4-dimethylanilino)piperidin-1-yl]methanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 1,5-diaminopentane.

    Introduction of the Methanone Group: The methanone group can be introduced via a Friedel-Crafts acylation reaction using an acyl chloride or anhydride.

    Substitution with 3,5-Difluorophenyl Group: The 3,5-difluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction using a suitable fluorinated precursor.

    Attachment of the 3,4-Dimethylanilino Group: The final step involves the coupling of the 3,4-dimethylanilino group to the piperidine ring, which can be achieved through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(3,5-Difluorophenyl)-[3-(3,4-dimethylanilino)piperidin-1-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(3,5-Difluorophenyl)-[3-(3,4-dimethylanilino)piperidin-1-yl]methanone has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3,5-Difluorophenyl)-[3-(3,4-dimethylanilino)piperidin-1-yl]methanone involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substituents.

    Cetylpyridinium Chloride: A quaternary ammonium compound with antimicrobial properties.

    Domiphen Bromide: A bromide salt with similar antimicrobial activity.

Uniqueness

(3,5-Difluorophenyl)-[3-(3,4-dimethylanilino)piperidin-1-yl]methanone is unique due to the presence of both fluorine and methyl groups, which can significantly influence its chemical reactivity and biological activity. The specific arrangement of these substituents can enhance its binding affinity to molecular targets and improve its stability under various conditions.

Properties

IUPAC Name

(3,5-difluorophenyl)-[3-(3,4-dimethylanilino)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22F2N2O/c1-13-5-6-18(8-14(13)2)23-19-4-3-7-24(12-19)20(25)15-9-16(21)11-17(22)10-15/h5-6,8-11,19,23H,3-4,7,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWOIKTNQSBQPPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2CCCN(C2)C(=O)C3=CC(=CC(=C3)F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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